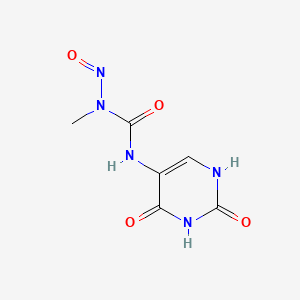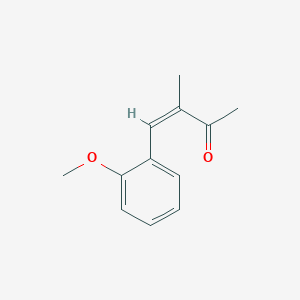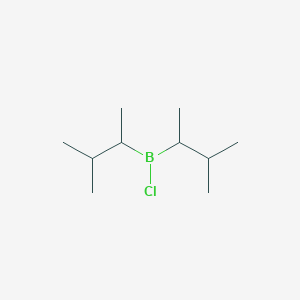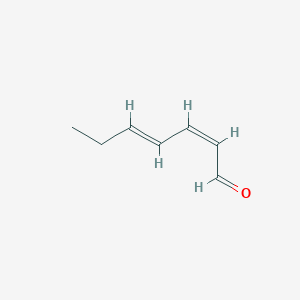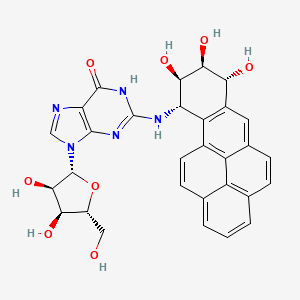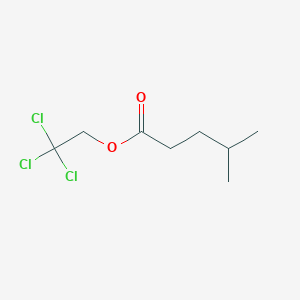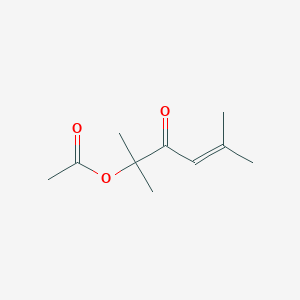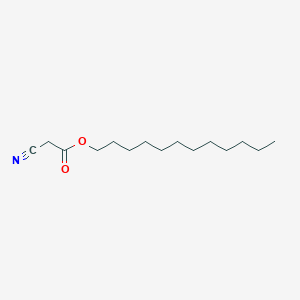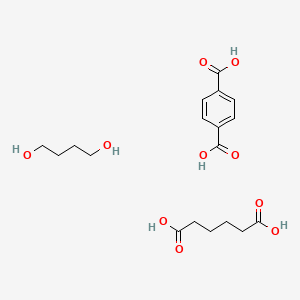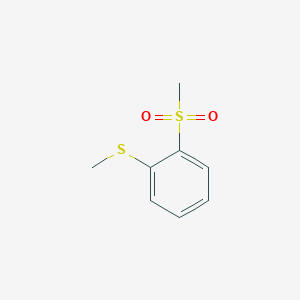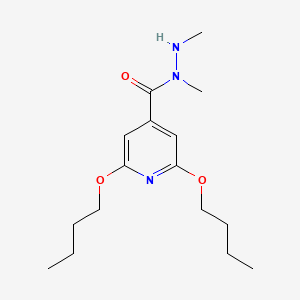
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide typically involves the esterification of isonicotinic acid followed by hydrazide formation. The reaction conditions often include the use of solvents such as tetrahydrofuran or acetone, and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrazide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyridinecarboxylic acids.
Applications De Recherche Scientifique
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . In plants, it may activate defense pathways, enhancing resistance to pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid hydrazide: Known for its antimicrobial properties and used in tuberculosis treatment.
2,6-Dichloroisonicotinic acid: Used as a synthetic inducer of plant resistance against pathogens.
Nicotinic acid: A precursor to coenzymes involved in redox reactions.
Uniqueness
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide is unique due to its specific structural modifications, which enhance its solubility and reactivity compared to other similar compounds. These modifications make it a valuable compound for various applications in chemistry, biology, and medicine .
Propriétés
Numéro CAS |
57803-56-2 |
|---|---|
Formule moléculaire |
C16H27N3O3 |
Poids moléculaire |
309.40 g/mol |
Nom IUPAC |
2,6-dibutoxy-N,N'-dimethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H27N3O3/c1-5-7-9-21-14-11-13(16(20)19(4)17-3)12-15(18-14)22-10-8-6-2/h11-12,17H,5-10H2,1-4H3 |
Clé InChI |
QTWLWIYUQAAJLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


